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molecular formula C8H7NO2S B1297823 4-(Methylsulfonyl)benzonitrile CAS No. 22821-76-7

4-(Methylsulfonyl)benzonitrile

Cat. No. B1297823
M. Wt: 181.21 g/mol
InChI Key: FARXIDYHJAANGP-UHFFFAOYSA-N
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Patent
US06924284B2

Procedure details

4-Methylsulfanyl-benzonitrile (250 mg, 1.68 mmol) was dissolved in 12 mL of HOAc. Potassium permanganate (531 mg, 3.36 mmol) was added as an aqueous solution (7-8 mL). After stirring 30 min at RT, NaHSO3 was added with stirring until the brown color of the solution disappeared. The mixture was concentrated and diluted with water. The precipitate was filtered and dried in vacuo to yield 4-methanesulfonyl-benzonitrile (250 mg, 82%) which was used without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
531 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
7.5 (± 0.5) mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[Mn]([O-])(=O)(=O)=O.[K+].[OH:17][S:18]([O-:20])=O.[Na+].[CH3:22]C(O)=O>>[CH3:22][S:18]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)(=[O:20])=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CSC1=CC=C(C#N)C=C1
Name
Quantity
12 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
531 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
solution
Quantity
7.5 (± 0.5) mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring until the brown color of the solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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